REACTION_CXSMILES
|
C([O-])=O.[NH4+].C[N:6](C)/[CH:7]=[CH:8]/[C:9]1[C:14]([C:15]#[N:16])=[CH:13][N:12]=[CH:11][CH:10]=1.CC(O)=O>O>[C:15]1([NH2:16])[C:14]2[C:9](=[CH:10][CH:11]=[N:12][CH:13]=2)[CH:8]=[CH:7][N:6]=1 |f:0.1|
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Name
|
|
Quantity
|
810 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
253 g
|
Type
|
reactant
|
Smiles
|
CN(/C=C/C1=CC=NC=C1C#N)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
115 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
The mixture is cooled
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Type
|
EXTRACTION
|
Details
|
the mixture is extracted 10× with 0.5 liter of CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with MTB ether
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=NC=CC2=CC=NC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |